![molecular formula C10H12FN B3377719 6-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1343763-36-9](/img/structure/B3377719.png)
6-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline
Overview
Description
6-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the CAS Number: 1343763-36-9 . It has a molecular weight of 165.21 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI Code for 6-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline is 1S/C10H12FN/c1-7-4-9-5-10(11)3-2-8(9)6-12-7/h2-3,5,7,12H,4,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
6-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline is a liquid at room temperature .Scientific Research Applications
Chemical Resolution and Kinetic Studies
6-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline has been a subject of interest in chemical resolution and kinetic studies. Bálint et al. (2002) explored its resolution in various solvents using tartaric acid derivatives, observing strong reaction kinetics and solvent dependence. This research proposed an economic resolution process incorporating a racemization step (Bálint et al., 2002). Another study by Kmecz et al. (2001) separated its enantiomers using supercritical fluid extraction with carbon dioxide, further purifying it through partial salt formation and supercritical fluid extraction (Kmecz et al., 2001).
Biological Activities and Pharmacological Potential
Research has also been conducted on the potential biological activities of 6-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. Nagarajan et al. (1985) synthesized derivatives of 1,2-diaryl-1,2,3,4-tetrahydroisoquinoline, including compounds with fluorinated substituents, examining their antiimplantation activity in rats (Nagarajan et al., 1985).
Crystal Engineering and Structural Studies
The compound has also been involved in crystal engineering studies. Choudhury and Row (2006) investigated the crystal structures of fluorine-substituted isoquinolines, including derivatives of 6-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline, to understand intermolecular interactions involving fluorine (Choudhury & Row, 2006).
Synthesis and Chemical Transformations
The synthesis of various derivatives of 6-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline has been explored for potential applications in drug development. Hargitai et al. (2018) described a procedure for synthesizing 8-fluoro-3,4-dihydroisoquinoline, a key intermediate for synthesizing central nervous system drug candidates, based on directed ortho-lithiation reactions (Hargitai et al., 2018).
Analytical Techniques
6-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline has also been studied in the context of analytical techniques. Ishida et al. (1991) developed a high-performance liquid chromatographic method for determiningtetrahydroisoquinoline, including its fluorinated derivatives, in rat brain using fluorescence detection. This method involved converting these compounds into fluorescent derivatives for analytical purposes (Ishida et al., 1991).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
6-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c1-7-4-9-5-10(11)3-2-8(9)6-12-7/h2-3,5,7,12H,4,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEXXTSIIMXLSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CN1)C=CC(=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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